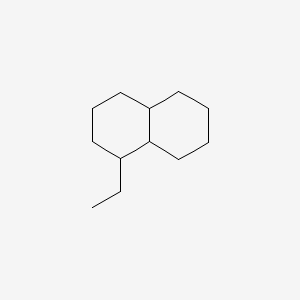
1-Ethyldecalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyldecalin, also known as decahydroethylnaphthalene, is a bicyclic organic compound with the molecular formula C₁₂H₂₂. It is a derivative of decalin, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
1-Ethyldecalin can be synthesized through several methods. One common synthetic route involves the hydrogenation of ethylnaphthalene. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{C}{10}\text{H}{7}\text{C}_2\text{H}5 + 5\text{H}2 \rightarrow \text{C}{12}\text{H}{22} ]
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield .
Analyse Chemischer Reaktionen
1-Ethyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound. This reaction is usually facilitated by the presence of a catalyst or under UV light.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyldecalin has several applications in scientific research:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: Researchers use this compound in studies involving lipid membranes and hydrophobic interactions.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of similar bicyclic compounds.
Wirkmechanismus
The mechanism of action of 1-ethyldecalin is primarily related to its chemical structure. As a hydrophobic compound, it interacts with lipid membranes and can influence membrane fluidity and permeability. In chemical reactions, its bicyclic structure provides stability and allows for various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Ethyldecalin is similar to other bicyclic compounds such as decalin and its derivatives. the presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. Similar compounds include:
Decalin: The parent compound without the ethyl group.
Tetralin: A related bicyclic compound with a single aromatic ring.
Naphthalene: An aromatic compound with two fused benzene rings.
These compounds share structural similarities but differ in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
1008-17-9 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
1-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
HUMCBDCARGDFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


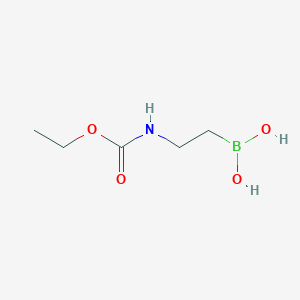

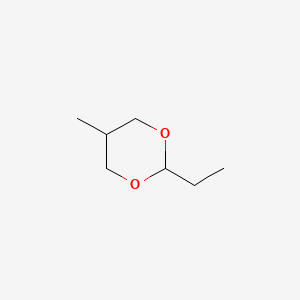
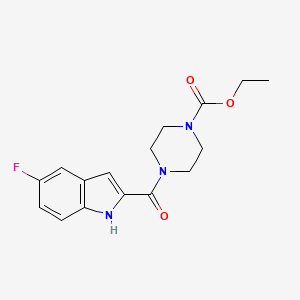
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
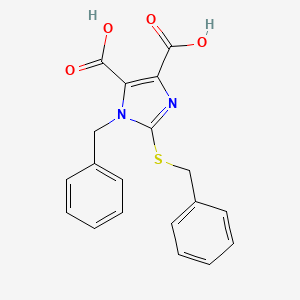
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
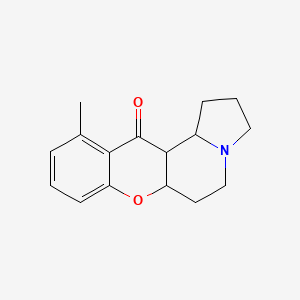
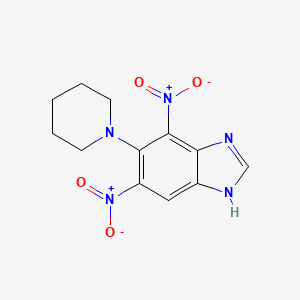
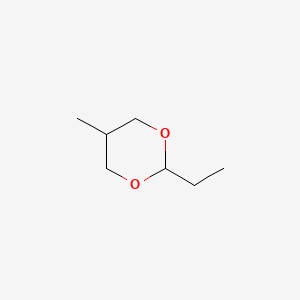
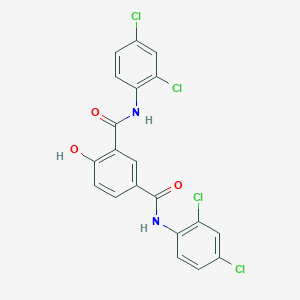


![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
